Z-Phenylalaninol chemical structure and properties
Z-Phenylalaninol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phenylalaninol, systematically known as (S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure, incorporating a benzyloxycarbonyl (Z or Cbz) protecting group on the amine of phenylalaninol, makes it a valuable intermediate in the synthesis of complex chiral molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Z-Phenylalaninol, with a focus on experimental details and relevant biological pathways.
Chemical Structure and Properties
Z-Phenylalaninol is the N-protected form of L-phenylalaninol. The benzyloxycarbonyl group provides stability and allows for selective reactions at other functional groups.
Table 1: Physicochemical Properties of Z-L-Phenylalaninol
| Property | Value | References |
| CAS Number | 6372-14-1 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₉NO₃ | [1][2][3][4] |
| Molecular Weight | 285.34 g/mol | [2][4] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 90-94 °C | [2][3] |
| Optical Rotation [α]²⁰/D | -30° (c=1 in chloroform) | [2] |
| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. |
Synthesis and Purification
The most common laboratory synthesis of Z-L-Phenylalaninol involves the protection of the amino group of L-Phenylalanine with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid.
Experimental Protocol: Synthesis of Z-L-Phenylalaninol
1. N-Protection of L-Phenylalanine:
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Materials: L-Phenylalanine, Sodium Carbonate (Na₂CO₃), Benzyl (B1604629) Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).
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Procedure:
-
Dissolve L-Phenylalanine in a 1 M solution of sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
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Acidify the aqueous layer with 2 M HCl to precipitate the product, N-Cbz-L-Phenylalanine.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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2. Reduction of N-Cbz-L-Phenylalanine to Z-L-Phenylalaninol:
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Materials: N-Cbz-L-Phenylalanine, Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve N-Cbz-L-Phenylalanine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the 1 M solution of BH₃·THF complex dropwise via a syringe or dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of methanol.
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Remove the solvents under reduced pressure.
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Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Phenylalaninol.
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Experimental Protocol: Purification of Z-L-Phenylalaninol
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Method: Column Chromatography
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Stationary Phase: Silica (B1680970) gel (60-120 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Procedure:
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Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a chromatography column.
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Dissolve the crude Z-L-Phenylalaninol in a minimal amount of dichloromethane or the mobile phase.
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Load the sample onto the top of the silica gel column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure Z-L-Phenylalaninol as a white solid.
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Applications in Drug Development and Organic Synthesis
Z-Phenylalaninol is a crucial chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules.
Chiral Auxiliaries in Asymmetric Synthesis
Phenylalaninol-derived structures are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions. For instance, they can be converted into oxazolidinones, which are effective in directing stereoselective aldol (B89426) reactions.
Experimental Protocol: Asymmetric Aldol Reaction using a Phenylalaninol-derived Oxazolidinone Auxiliary
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Materials: Phenylalaninol-derived N-acyloxazolidinone, Aldehyde, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (B128534) (Et₃N), Anhydrous Dichloromethane (DCM), Workup reagents.
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Procedure:
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Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.
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Cool the solution to -78 °C.
-
Add di-n-butylboron triflate dropwise, followed by the slow addition of triethylamine to form the boron enolate.
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Stir the mixture at -78 °C for 30 minutes.
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Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours.
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Quench the reaction with a suitable buffer (e.g., phosphate (B84403) buffer) and allow it to warm to room temperature.
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Perform an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron complexes.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
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The chiral auxiliary can often be recovered after cleavage of the aldol adduct.
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Precursor in the Synthesis of HIV Protease Inhibitors
Z-L-Phenylalaninol has been utilized as a key starting material in the synthesis of several HIV protease inhibitors, including Saquinavir. In the synthesis of Saquinavir, a derivative of Z-L-phenylalaninol serves as a crucial epoxide intermediate.
Biological Activity of Phenylalaninol (Deprotected Form)
While there is limited direct research on the biological activity of Z-Phenylalaninol, its deprotected form, L-phenylalaninol, exhibits notable biological effects.
Inhibition of Phenylalanine Transport
Studies have shown that L-phenylalaninol can competitively inhibit the intestinal absorption of L-phenylalanine.[2] This is significant in the context of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine.
Experimental Protocol: In-vitro Intestinal Sac Transport Assay
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Method: Everted gut sac technique.
-
Procedure:
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Prepare everted sacs from the small intestine of a laboratory animal (e.g., rat).
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Fill the sacs with a buffer solution containing a known concentration of radiolabeled L-phenylalanine.
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Incubate the sacs in a buffer solution containing radiolabeled L-phenylalanine and varying concentrations of L-phenylalaninol (the inhibitor).
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After a specific incubation period, measure the concentration of the radiolabeled L-phenylalanine inside the sacs.
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Determine the rate of transport and calculate the inhibition constant (Ki) for L-phenylalaninol.
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Modulation of Insulin (B600854) Signaling
Recent research has indicated that elevated levels of phenylalanine can impair insulin signaling, a key factor in the development of type 2 diabetes. Phenylalanine has been shown to lead to the phenylalanylation of the insulin receptor beta subunit (IRβ), inactivating it.[5] Phenylalaninol, being structurally similar to phenylalanine, has been investigated as a potential competitive inhibitor of this process, thereby potentially restoring insulin sensitivity.[5]
Conclusion
Z-Phenylalaninol is a valuable and versatile chiral building block with significant applications in organic synthesis and the development of pharmaceuticals. Its synthesis from readily available L-phenylalanine is well-established, and its utility in controlling stereochemistry is a key feature for medicinal chemists. While the direct biological activity of Z-Phenylalaninol is not extensively studied, its deprotected form, L-phenylalaninol, shows interesting properties, including the inhibition of phenylalanine transport and the potential to modulate insulin signaling pathways. This technical guide provides a foundation for researchers and drug development professionals working with this important chiral molecule. Further research into the direct biological effects of Z-Phenylalaninol and its derivatives may unveil new therapeutic opportunities.
References
- 1. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of intestinal absorption of phenylalanine by phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]


